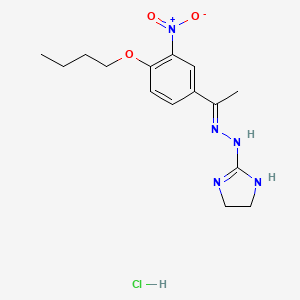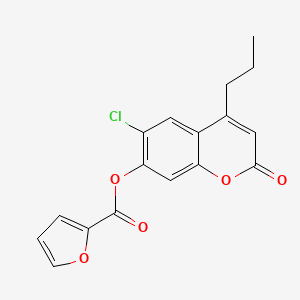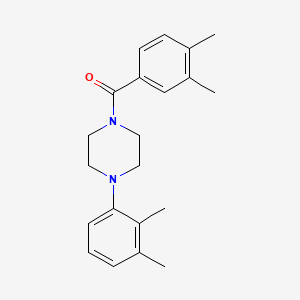
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TRIMCA and has been synthesized through various methods. The purpose of
科学的研究の応用
TRIMCA has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess significant anti-inflammatory, analgesic, and anti-tumor activities. Additionally, TRIMCA has been found to exhibit potent anticonvulsant and antidepressant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
作用機序
The exact mechanism of action of TRIMCA is not fully understood. However, it has been suggested that TRIMCA exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the brain. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
TRIMCA has been found to exhibit significant biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, TRIMCA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. TRIMCA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
実験室実験の利点と制限
TRIMCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, TRIMCA has been found to exhibit low toxicity and has a good safety profile. However, one of the limitations of TRIMCA is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of TRIMCA. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the investigation of its potential use as an analgesic and anti-inflammatory agent. Additionally, the development of novel synthesis methods for TRIMCA could lead to the production of more potent and effective analogs.
合成法
TRIMCA can be synthesized using various methods, including the Knoevenagel condensation reaction. In this reaction, 3,4,5-trimethoxybenzaldehyde and cycloheptanone are reacted with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain TRIMCA.
特性
IUPAC Name |
(E)-N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-12-14(13-17(23-2)19(16)24-3)10-11-18(21)20-15-8-6-4-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWKZWUXPSPHM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)
![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)




![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
